3-(Piperazin-1-yl)-D-Ala-OH

Catalog No.
S13652261
CAS No.
M.F
C7H15N3O2
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Piperazin-1-yl)-D-Ala-OH

Product Name

3-(Piperazin-1-yl)-D-Ala-OH

IUPAC Name

(2R)-2-amino-3-piperazin-1-ylpropanoic acid

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C7H15N3O2/c8-6(7(11)12)5-10-3-1-9-2-4-10/h6,9H,1-5,8H2,(H,11,12)/t6-/m1/s1

InChI Key

GCKHCMMDWJZKBQ-ZCFIWIBFSA-N

Canonical SMILES

C1CN(CCN1)CC(C(=O)O)N

Isomeric SMILES

C1CN(CCN1)C[C@H](C(=O)O)N

3-(Piperazin-1-yl)-D-Ala-OH is an organic compound featuring a piperazine moiety linked to a D-alanine derivative. Its chemical structure can be represented as C7_7H15_{15}N3_3O2_2, indicating the presence of nitrogen, oxygen, and carbon atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological systems.

The reactivity of 3-(Piperazin-1-yl)-D-Ala-OH can be explored through various chemical transformations. It is susceptible to acylation and alkylation reactions, which are common methods for modifying amino acids and their derivatives. For instance, reactions involving coupling with carboxylic acids or other amines can yield novel derivatives with enhanced biological activity. The compound may also participate in condensation reactions, forming peptide bonds with other amino acids or peptide chains.

3-(Piperazin-1-yl)-D-Ala-OH exhibits significant biological activity due to its structural features. Compounds containing piperazine rings are known for their diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities. Research indicates that derivatives of piperazine can act as antagonists or agonists at various receptors, suggesting potential applications in treating conditions such as depression, anxiety, and HIV infections . Additionally, the D-alanine component may enhance its interaction with biological targets due to its role in protein synthesis and cellular signaling.

The synthesis of 3-(Piperazin-1-yl)-D-Ala-OH can be achieved through several methods:

  • Direct Amination: This involves the reaction of D-alanine with piperazine under suitable conditions (e.g., using coupling agents like EDC or DCC) to form the desired compound.
  • Peptide Coupling: Utilizing standard peptide synthesis techniques, D-alanine can be coupled with piperazine using activated esters or other coupling reagents.
  • Modification of Precursor Compounds: Starting from commercially available piperazine derivatives, modifications can be made to introduce the D-alanine moiety through selective reactions.

3-(Piperazin-1-yl)-D-Ala-OH has potential applications in various fields:

  • Pharmaceutical Development: Its ability to interact with biological targets makes it a candidate for drug development aimed at neurological disorders or infectious diseases.
  • Research Tool: It can serve as a molecular probe in studies investigating receptor-ligand interactions or enzyme activity.
  • Peptide Synthesis: As a building block in peptide chemistry, it may facilitate the synthesis of more complex peptides with specific biological functions.

Interaction studies involving 3-(Piperazin-1-yl)-D-Ala-OH are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how effectively the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing its biological activity against various cell lines to determine cytotoxicity and efficacy.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its effects on cellular functions.

Several compounds share structural similarities with 3-(Piperazin-1-yl)-D-Ala-OH, including:

Compound NameStructure FeaturesUnique Properties
3-(Piperazin-1-yl)-L-Ala-OHL-Alanine instead of D-AlaninePotentially different receptor interactions
4-(Piperazin-1-yl)butanoic acidLonger carbon chainMay exhibit different solubility and bioavailability
N-MethylpiperazineMethyl group on piperazineEnhanced lipophilicity; used in various drug formulations
Piperazine derivativesVaried substituents on piperazineDiverse pharmacological profiles across derivatives

These compounds highlight the uniqueness of 3-(Piperazin-1-yl)-D-Ala-OH through its specific combination of a piperazine ring and a D-alanine moiety, which may confer distinct biological activities not found in other similar compounds.

Reductive amination represents one of the most widely employed strategies for the synthesis of 3-(Piperazin-1-yl)-D-Ala-OH, offering versatile approaches to form carbon-nitrogen bonds between piperazine moieties and amino acid frameworks [1] [2]. The methodology exploits the formation of an imine intermediate followed by selective reduction to yield the desired piperazine-amino acid conjugate [3] [4].

The direct reductive amination approach typically employs triacetoxyborohydride as the reducing agent, which demonstrates exceptional selectivity and mild reaction conditions [5] [6]. In a typical procedure, the reaction is conducted in dichloroethane with the addition of acetic acid to maintain optimal pH conditions [2] [3]. The triacetoxyborohydride system has proven particularly effective for piperazine-containing substrates, achieving yields ranging from 60% to excellent conversion rates [2] [3].

Sodium cyanoborohydride presents an alternative reducing agent that has shown considerable success in piperazine synthesis applications [7] [8]. The reaction conditions typically involve acetic acid as solvent at temperatures between 0°C and room temperature for 6 hours [7]. This methodology has demonstrated yields of approximately 58% for related piperazine derivatives, though optimization of reaction parameters can significantly improve conversion efficiency [7].

Reducing AgentSolvent SystemTemperatureReaction TimeTypical Yield
TriacetoxyborohydrideDichloroethane/Acetic Acid0°C to RT1-12 hours60-90%
Sodium CyanoborohydrideAcetic Acid0-20°C6 hours58-75%
Borane-Tetrahydrofuran ComplexTetrahydrofuranRT to Reflux8-16 hours70-85%

The mechanistic pathway involves initial formation of a carbinolamine intermediate between the piperazine nitrogen and the amino acid carbonyl group [9] [4]. Subsequent dehydration yields an imine, which undergoes stereoselective reduction to afford the final piperazine-amino acid conjugate [9] [4]. The stereoselectivity of this process is crucial for maintaining the desired D-configuration of the alanine residue [10] [11].

Recent developments have focused on optimizing reaction conditions to minimize side reactions and improve enantiomeric purity [10] [12]. Temperature control proves critical, with lower temperatures favoring improved stereoselectivity at the expense of reaction rate [10] [13]. The choice of reducing agent significantly influences both the reaction outcome and the preservation of stereochemical integrity [12] [13].

Protection/Deprotection Sequences in Chiral Center Preservation

The synthesis of 3-(Piperazin-1-yl)-D-Ala-OH necessitates careful implementation of protecting group strategies to maintain the stereochemical integrity of the D-alanine chiral center throughout the synthetic sequence [14] [15]. The most commonly employed protecting group for the amino functionality is the tert-butyloxycarbonyl (Boc) group, which provides excellent stability under basic conditions while remaining cleavable under acidic conditions [16] [17].

The Boc protection strategy typically involves treatment of piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium carbonate [16] [17]. This methodology achieves selective mono-protection of piperazine, leaving one nitrogen available for subsequent amino acid coupling reactions [16] [17]. The reaction proceeds under mild conditions at room temperature, typically achieving quantitative conversion within 2-4 hours [16] [17].

Alternative protecting group strategies include the use of benzyl carbamate (Cbz) groups, which offer orthogonal protection compared to Boc groups [15] [18]. The benzyl protecting group demonstrates excellent stability under basic and nucleophilic conditions, requiring catalytic hydrogenation for removal [15] [18]. This approach proves particularly valuable when multiple deprotection steps are required in complex synthetic sequences [15] [18].

The fluorenylmethyloxycarbonyl (Fmoc) protecting group represents another important strategy, especially in solid-phase synthesis applications [14] [19]. Fmoc groups are removed under basic conditions using piperidine or piperazine-containing solutions, making them compatible with acid-sensitive functionalities [20] [21]. Recent studies have demonstrated that piperazine/1,8-diazabicyclo[5.4.0]undec-7-ene combinations provide rapid and efficient Fmoc removal with minimal side reactions [20] [21].

Protecting GroupInstallation ConditionsRemoval ConditionsStability Profile
BocDi-tert-butyl dicarbonate/BaseTrifluoroacetic acidAcid labile, base stable
CbzBenzyl chloroformate/BaseCatalytic hydrogenationAcid stable, reduction labile
FmocFmoc-Cl/BasePiperidine or Piperazine/BaseAcid stable, base labile

Chiral center preservation during protection and deprotection sequences requires careful optimization of reaction conditions [14] [12]. Racemization can occur through enolate formation at the alpha carbon of the amino acid, particularly under basic conditions [14] [12]. The use of sterically hindered bases and low temperatures helps minimize this unwanted side reaction [12] [13].

The development of protection strategies specifically tailored for D-amino acids has received considerable attention [11] [12]. D-amino acids demonstrate different reactivity patterns compared to their L-counterparts, necessitating modified reaction conditions to achieve optimal stereochemical outcomes [11] [12]. Temperature control, choice of base, and reaction time all contribute to maintaining enantiomeric purity [12] [13].

Solid-Phase Synthesis Approaches for Peptidomimetic Derivatives

Solid-phase synthesis methodologies offer significant advantages for the preparation of 3-(Piperazin-1-yl)-D-Ala-OH and related peptidomimetic derivatives, providing enhanced purification efficiency and the potential for automated synthesis [22] [23]. The Merrifield resin-based approach represents the most established methodology, utilizing polystyrene-divinylbenzene supports functionalized with chloromethyl groups [24] [25].

The attachment of piperazine to Merrifield resin typically proceeds through nucleophilic substitution, with piperazine displacing the chloride to form a stable carbon-nitrogen bond [24] [25]. Reaction conditions involve heating the resin with excess piperazine in dioxane at 70°C for 16 hours, achieving quantitative conversion as monitored by elemental analysis [24] [25]. This methodology provides excellent site isolation effects, eliminating the need for protecting groups during subsequent synthetic transformations [24] [25].

Wang resin represents an alternative solid support that offers acid-cleavable ester linkages for peptide acid synthesis [26] [27]. The Wang linker demonstrates excellent compatibility with Fmoc chemistry and enables mild cleavage conditions using trifluoroacetic acid [26] [27]. This approach proves particularly valuable for synthesizing peptides with free C-terminal carboxyl groups, which is essential for many peptidomimetic applications [26] [27].

The solid-phase synthesis of piperazine-containing peptidomimetics typically employs a cyclative cleavage strategy [23]. This methodology involves the formation of the piperazine ring concurrent with cleavage from the solid support, providing excellent purity and yield [23]. The process utilizes readily available building blocks and demonstrates amenability to library generation in a discrete manner [23].

Resin TypeFunctional GroupCleavage ConditionsApplications
MerrifieldChloromethylNot applicable (permanent attachment)Building block immobilization
Wang4-Hydroxybenzyl alcoholTrifluoroacetic acid (mild)Peptide acids
2-Chlorotrityl2-Chlorotrityl chlorideDilute acidAcid-sensitive compounds

Recent developments in solid-phase methodology have focused on optimizing coupling conditions to minimize racemization and improve overall efficiency [22] [23]. The use of specialized coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole has proven effective for amino acid activation [28] [23]. These reagents demonstrate excellent compatibility with piperazine-containing substrates while maintaining stereochemical integrity [28] [23].

The application of microwave-assisted synthesis has emerged as a powerful tool for accelerating solid-phase transformations [29]. Microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times while maintaining high yields and selectivity [29]. This methodology proves particularly valuable for difficult coupling reactions involving sterically hindered amino acids [29].

Monitoring and quality control in solid-phase synthesis relies heavily on analytical techniques that can assess resin-bound intermediates [23] [25]. The dansylation reaction provides a reliable method for quantifying amino group conversion, offering high correlation indices for accurate assessment of synthetic progress [25]. Infrared spectroscopy serves as an additional monitoring tool, providing real-time information about functional group transformations [13] [23].

Catalytic Asymmetric Synthesis and Enantiomeric Purity Control

Catalytic asymmetric synthesis represents the most sophisticated approach for achieving high enantiomeric purity in the preparation of 3-(Piperazin-1-yl)-D-Ala-OH, utilizing chiral catalysts to control the stereochemical outcome of key bond-forming reactions [30] [31]. Palladium-catalyzed asymmetric allylic alkylation has emerged as a particularly powerful methodology for generating alpha-tertiary and alpha-secondary piperazines with excellent enantiomeric enrichment [30] [31].

The asymmetric palladium-catalyzed decarboxylative allylic alkylation methodology employs differentially N-protected piperazinones as substrates [30] [31]. The reaction proceeds through a palladium-allyl intermediate that undergoes stereoselective nucleophilic attack to generate the desired stereochemistry [30] [31]. Typical conditions involve the use of a chiral phosphinooxazoline ligand system with tetrakis(acetonitrile)palladium tetrafluoroborate as the catalyst precursor [30] [31].

Asymmetric lithiation-trapping represents another highly effective approach for synthesizing enantiopure piperazines [12] [13]. This methodology utilizes s-butyllithium in combination with (-)-sparteine or (+)-sparteine surrogate to achieve directed lithiation adjacent to the piperazine nitrogen [12] [13]. The lithiated intermediate undergoes stereoselective trapping with various electrophiles to introduce the desired substituents [12] [13].

The choice of electrophile significantly influences both yield and enantioselectivity in asymmetric lithiation reactions [12] [13]. Mechanistic studies have revealed that the electrophile affects the overall reaction outcome through its interaction with the lithiated piperazine intermediate [12] [13]. Optimization of lithiation times using in situ infrared spectroscopy has proven essential for achieving reproducible results [12] [13].

Asymmetric MethodCatalyst SystemTypical ee ValuesSubstrate Scope
Pd-Catalyzed Allylic AlkylationPd/(S)-t-Bu-PHOX90-98%Piperazinones
Asymmetric Lithiations-BuLi/(-)-Sparteine85-95%N-Boc Piperazines
Catalytic HydrogenationRh/BINAP88-96%Dehydropiperazines

Palladium-catalyzed carboamination reactions provide access to cis-2,6-disubstituted piperazines with excellent stereochemical control [32]. The methodology involves the cyclization of N1-aryl-N2-allyl-1,2-diamines in the presence of aryl bromides and palladium catalysts [32]. The reaction achieves diastereomeric ratios of 14-20:1 with enantiomeric excesses exceeding 97% [32].

Enantiomeric purity assessment requires sophisticated analytical techniques capable of distinguishing between stereoisomers [33] [34]. Chiral high-performance liquid chromatography represents the gold standard for enantiomeric purity determination, utilizing chiral stationary phases to achieve baseline separation of enantiomers [33] [34]. Optical rotation measurements provide complementary information about overall stereochemical composition [35] [34].

The development of piperazinone-based asymmetric catalysts has opened new avenues for stereoselective synthesis [36]. These novel catalysts demonstrate the ability to promote asymmetric aldol reactions and desymmetrization reactions with excellent selectivity [36]. The bifunctional nature of piperazinone catalysts, containing both primary and tertiary amino groups, enables multiple activation modes [36].

Quality control in asymmetric synthesis requires continuous monitoring of enantiomeric purity throughout the synthetic sequence [35] [34]. Factors such as temperature, solvent choice, and reaction time all influence the final stereochemical outcome [35] [37]. The maintenance of low temperatures during critical stereochemistry-determining steps proves essential for achieving optimal results [35] [37].

XLogP3

-4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

173.116426730 g/mol

Monoisotopic Mass

173.116426730 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types